molecular formula C10H11N3O3S B13250640 Methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate CAS No. 1193388-37-2

Methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B13250640
CAS No.: 1193388-37-2
M. Wt: 253.28 g/mol
InChI Key: MDMMPWKYTPYVIU-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate is a substituted thiazole derivative characterized by a furan-2-ylmethylamino group at position 2 and a methyl ester at position 5 of the thiazole ring. The compound has been cataloged under the reference number 10-F702354 by CymitQuimica, though it is currently listed as discontinued .

Properties

IUPAC Name

methyl 4-amino-2-(furan-2-ylmethylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-15-9(14)7-8(11)13-10(17-7)12-5-6-3-2-4-16-6/h2-4H,5,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMMPWKYTPYVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)NCC2=CC=CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801173787
Record name Methyl 4-amino-2-[(2-furanylmethyl)amino]-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-37-2
Record name Methyl 4-amino-2-[(2-furanylmethyl)amino]-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-2-[(2-furanylmethyl)amino]-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate typically involves the reaction of 2-furoic acid with furfurylamine and other reagents under specific conditions. One method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing furan derivatives . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor .

Industrial Production Methods

the principles of green chemistry and the use of renewable resources are often emphasized in the production of furan derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various furan derivatives, such as furan-2,5-dicarboxylic acid and amino-substituted furans .

Scientific Research Applications

Methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s furan and thiazole rings allow it to bind to various enzymes and proteins, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole derivatives with substitutions at positions 2 and 5 are widely studied for their diverse biological and physicochemical properties. Below, key analogs are compared based on substituent variations, synthesis routes, and available data.

Substituted 2-Amino Thiazole Carboxylates

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Data/Applications Reference
Methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate Furan-2-ylmethylamino C₁₁H₁₂N₄O₃S 280.30 Discontinued; no activity data
Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate 4-(4-Chlorophenyl)piperazino C₁₅H₁₇ClN₄O₂S 352.84 Structural data via crystallography
Methyl 4-amino-2-morpholino-1,3-thiazole-5-carboxylate Morpholino C₉H₁₂N₄O₃S 256.28 CAS 99967-78-9; synthesis optimized
Methyl 4-amino-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate Pyridin-3-ylamino C₁₀H₁₀N₄O₂S 250.28 MDL: MFCD28148237; no bioactivity data
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 3-(Trifluoromethyl)phenylamino C₁₂H₁₀F₃N₃O₂S 317.28 Acid form; potential medicinal chemistry applications
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoromethyl in ): Increase acidity and may enhance binding to biological targets. Heterocyclic Amines (e.g., morpholino in ): Improve solubility due to polar functional groups. Aromatic Amines (e.g., pyridin-3-ylamino in ): Influence π-π stacking interactions in protein binding.
  • Synthetic Routes: Many analogs (e.g., ) are synthesized via coupling reactions using classic reagents like EDC/HOBt, as described for ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives . The furan-2-ylmethylamino group in the target compound likely requires nucleophilic substitution or reductive amination for installation .
Key Findings:
  • Toxicity Considerations: 2-Amino-4-(5-nitro-2-furyl)thiazole (ANFT) is metabolically activated by prostaglandin hydroperoxidase, highlighting the role of substituents in toxicity .

Structural and Spectral Comparisons

  • Crystallography :
    • Analogs like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (compound 5 in ) exhibit isostructural triclinic symmetry, with planar conformations except for perpendicular fluorophenyl groups. This suggests steric effects from bulky substituents may apply to the target compound .
  • Spectral Data :
    • IR and NMR spectra for analogs (e.g., ) show characteristic peaks for ester carbonyls (~1700–1750 cm⁻¹) and aromatic C-H bonds (~7–8 ppm in ¹H NMR), providing benchmarks for verifying the target compound’s purity.

Biological Activity

Methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound characterized by its unique structural features, which include a thiazole ring, furan moieties, and an amide functional group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the realms of antimicrobial and anticancer activities.

Chemical Structure and Properties

  • Molecular Formula : C10H11N3O3S
  • Molecular Weight : 253.28 g/mol
  • Structural Features :
    • Thiazole ring
    • Furan moieties
    • Amino and carboxylate functional groups

The presence of these functional groups enhances the compound's reactivity and solubility, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing thiazole structures are known for their antimicrobial properties . This compound exhibits significant activity against various bacterial strains. A comparative analysis of similar compounds highlights the following:

Compound Structural Features Biological Activity
4-MethylthiazoleThiazole ring without furanAntimicrobial properties
N-(furan-2-ylmethyl)-N-methylthiazoleContains methyl group instead of aminoPotential anti-inflammatory effects
2-AminothiazoleAmino group on thiazoleKnown for antibacterial activity

The dual furan substitution in this compound may enhance its solubility and bioactivity compared to other thiazole derivatives .

Anticancer Activity

Studies have shown that thiazole derivatives can exhibit significant anticancer properties . The mechanism of action involves the compound's interaction with specific molecular targets, disrupting cellular processes that lead to cancer cell proliferation. For instance, the structure activity relationship (SAR) studies indicate that the presence of an amino group at the 2-position and a carboxylic acid moiety at the 4-position of the thiazole scaffold are essential for eliciting anticancer activity .

Case Study: Cytotoxicity Evaluation

In vitro studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The results indicated varying degrees of cytotoxicity, with some derivatives showing IC50 values lower than standard chemotherapeutic agents like doxorubicin .

The biological activity of this compound is attributed to its ability to bind to various enzymes and proteins. This binding can inhibit their activity, leading to:

  • Antimicrobial Effects : Disruption of bacterial cell wall synthesis or function.
  • Anticancer Effects : Induction of apoptosis in cancer cells through interference with signaling pathways.

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